3-Mercaptopropyltrichlorosilane

Self-Assembled Monolayers Surface Functionalization Ellipsometry

3-Mercaptopropyltrichlorosilane (HS(CH₂)₃SiCl₃, CAS 88334-67-2) is a bifunctional organosilane coupling agent that belongs to the class of mercaptoalkylsilanes. It possesses a terminal thiol (-SH) group for chemisorption onto noble metal surfaces (e.g., Au, Ag, Cu) or for further derivatization, and a trichlorosilyl (-SiCl₃) head group that hydrolyzes rapidly in the presence of surface hydroxyls or ambient moisture to form robust siloxane (Si-O-Si) networks on oxide substrates.

Molecular Formula C3H7Cl3SSi
Molecular Weight 209.6 g/mol
CAS No. 88334-67-2
Cat. No. B14112201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropyltrichlorosilane
CAS88334-67-2
Molecular FormulaC3H7Cl3SSi
Molecular Weight209.6 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)CS
InChIInChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2
InChIKeyLFISKRQSAQVHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercaptopropyltrichlorosilane (CAS 88334-67-2): A Trifunctional Organosilane with a Thiol Terminus and Trichlorosilyl Anchoring Group for Covalent Surface Engineering


3-Mercaptopropyltrichlorosilane (HS(CH₂)₃SiCl₃, CAS 88334-67-2) is a bifunctional organosilane coupling agent that belongs to the class of mercaptoalkylsilanes. It possesses a terminal thiol (-SH) group for chemisorption onto noble metal surfaces (e.g., Au, Ag, Cu) or for further derivatization, and a trichlorosilyl (-SiCl₃) head group that hydrolyzes rapidly in the presence of surface hydroxyls or ambient moisture to form robust siloxane (Si-O-Si) networks on oxide substrates [1]. Unlike its widely used trimethoxy and triethoxy analogs, the trichlorosilyl leaving group enables substantially faster hydrolysis kinetics, higher ultimate grafting densities, and the formation of cross-linked, polymeric siloxane architectures rather than simple monomeric surface attachments [2].

Why 3-Mercaptopropyltrimethoxysilane Cannot Simply Replace 3-Mercaptopropyltrichlorosilane in Demanding Surface Functionalization Protocols


Although 3-mercaptopropyltrimethoxysilane (MPTMS) and 3-mercaptopropyltriethoxysilane (MPTES) share the same mercaptopropyl organic backbone, the leaving group on the silicon atom fundamentally dictates the kinetics, architecture, and ultimate performance of the resulting film. Trichlorosilanes hydrolyze orders of magnitude faster than their alkoxy counterparts under ambient conditions, leading to denser, more crystalline-like self-assembled monolayers with near-orthogonal chain orientation [1]. In direct comparative studies, trichlorosilane-based surface linkers have been shown to immobilize 3.5 times more probe molecules than trimethoxysilane-based analogs [2]. Furthermore, MPTMS layers on silicon oxide characteristically form dispersed, discontinuous domains (20–200 nm in diameter) rather than uniform films, creating spatial heterogeneity that compromises reproducibility in biosensing and nanoelectronics applications [3]. These differences are not marginal—they determine whether a surface functionalization protocol succeeds or fails.

Quantitative Comparative Evidence: 3-Mercaptopropyltrichlorosilane vs. Closest Alkoxysilane Analogs


SAM Thickness and Molecular Orientation: Trichlorosilane Yields 5× Thicker, Near-Perpendicular Monolayers Compared to Trimethoxysilane

In a systematic study of octadecylsilane SAM formation on silica using multiple transmission-reflection infrared spectroscopy, the trichlorosilane variant (OTCS) reached a saturation ellipsometric thickness of 2.5 nm with an estimated chain tilt angle of 74° from the surface plane (near-orthogonal orientation) within approximately 30 minutes. In contrast, the trimethoxysilane analog (OTMS) saturated at only 0.5 nm with a tilt angle of 11° (nearly parallel to the surface), representing a 5-fold difference in film thickness [1]. This class-level effect is attributed to the rapid hydrolysis of Si–Cl bonds enabling extensive in-plane siloxane cross-linking and oligomerization prior to surface attachment, generating a 'snow mogul' or 'densely packed umbrella' architecture, whereas the slower hydrolysis of methoxy groups limits oligomerization, resulting in 'creeper'-like structures lying parallel to the substrate [1].

Self-Assembled Monolayers Surface Functionalization Ellipsometry

Probe Molecule Attachment Capacity: Trichlorosilane-Based Linkers Immobilize 3.5× More Probe Than Trimethoxysilane Counterparts

McGovern and Thompson directly compared the thiol-functionalized surface linker 1-(trifluoroacetato)-11-trichlorosilyl-undecane (a trichlorosilane) against mercaptopropyltrimethoxysilane (a trimethoxysilane) for immobilization capacity on silicon substrates. Using the XPS-detectable probe N-pentafluorophenyl-N′-iodoacetyl hydrazide to quantify available surface thiol groups, they demonstrated that the trimethoxysilane, despite generating multilayer structures, was capable of attaching 3.5 times less probe than the trichlorosilane-based linker [1]. This 3.5-fold difference was attributed to the superior surface coverage and more efficient thiol presentation achieved by the trichlorosilane deposition chemistry [1].

Biosensor Fabrication DNA Microarray Surface Linker Efficiency

Surface Wettability and Chain Order: Trichlorosilane SAMs Exhibit 30° Higher Water Contact Angle and Superior Crystallinity vs. Alkoxysilanes

In the Naik et al. (2014) comparative study, water contact angles measured at 4 hours of immersion were 104° for octadecyltrichlorosilane (OTCS), compared to only 78° for octadecyltriethoxysilane (OTES) and 74° for octadecyltrimethoxysilane (OTMS) [1]. Hexadecane contact angles showed an even more pronounced difference: 35° for OTCS versus 10° for OTES and 7° for OTMS, indicating a substantially higher degree of chain crystallinity and preferential terminal methyl group orientation for the trichlorosilane [1]. MTR-FTIR spectra confirmed that OTCS SAMs exhibit higher alkyl-stretching intensities and narrower CH₂ symmetric/asymmetric stretch line widths, diagnostic of better-ordered, more crystalline alkyl chain packing [1].

Contact Angle Goniometry Surface Energy Monolayer Quality Control

Film Morphology: Trichlorosilanes Form Continuous Polymeric Networks Whereas MPTS Forms Discontinuous Island Domains

AFM characterization of 3-mercaptopropyltrimethoxysilane (MPTMS) layers on silicon oxide revealed that they consist of dispersed, isolated domains 20–200 nm in diameter rather than continuous, flat monolayers [1]. The domain shape changed from flat to steep with increasing MPTMS concentration, but film continuity was never achieved [1]. In contrast, trichlorosilane SAMs measured by AFM in the Naik et al. study exhibited smooth surfaces with RMS roughness of 0.25–0.3 nm, comparable to the bare silicon wafer, indicating continuous, pinhole-free coverage [2]. This morphological difference arises because trichlorosilanes can form multiple siloxane bonds in three spatial directions with both the surface and neighboring silane molecules (polymeric functionalization), filling in gaps and creating a cohesive network .

Atomic Force Microscopy Film Uniformity Surface Topography

Hydrolysis Kinetics: Si–Cl Bonds Hydrolyze Orders of Magnitude Faster Than Si–OMe/Si–OEt, Enabling Rapid Single-Step Processing

The hydrolysis of alkoxysilanes under neutral conditions is extremely slow, with rate-limitation governed by steric bulk around the silicon center, and trialkoxysilanes often require acidic or basic catalysis, elevated temperatures, or extended processing times to achieve adequate surface coverage [1]. In contrast, Si–Cl bonds undergo rapid, exothermic hydrolysis even with ambient moisture, enabling trichlorosilanes to reach saturation coverage within approximately 30 minutes under the same conditions where alkoxysilanes require hours to days [2]. The OTCS SAM reached its final 2.5 nm thickness after only ~30 minutes, while OTMS required over 4 hours to reach only 0.5 nm [2]. This kinetic advantage is inherent to the trichlorosilyl leaving group and translates directly to faster manufacturing cycle times [1].

Reaction Kinetics Process Optimization Throughput

Procurement-Driven Application Scenarios Where 3-Mercaptopropyltrichlorosilane Provides Verifiable Advantages Over Alkoxysilane Analogs


High-Sensitivity DNA Microarray and Biosensor Fabrication Requiring Maximum Probe Density

In DNA microarray manufacturing, the surface density of immobilized oligonucleotide probes directly determines fluorescence signal intensity and detection sensitivity. The demonstrated 3.5-fold higher probe attachment capacity of trichlorosilane-based linkers compared to mercaptopropyltrimethoxysilane [1] makes 3-mercaptopropyltrichlorosilane the rationally preferred initial silanization agent when maximum probe loading is the primary performance metric. The continuous, pinhole-free film morphology achievable with trichlorosilane chemistry [2] further ensures uniform probe distribution across the entire substrate, reducing spot-to-spot variability.

Corrosion-Resistant Coatings on Metal Oxides for Marine and Aerospace Applications

The formation of a densely cross-linked, polymeric siloxane network through trichlorosilane hydrolysis—as opposed to the island-domain morphology of MPTMS [1]—is critical for barrier coatings that must exclude water and corrosive ions. The 5-fold greater film thickness and near-orthogonal chain orientation [2] provide a substantially longer diffusion pathway for corrosive species. Furthermore, the thiol terminus of 3-mercaptopropyltrichlorosilane can form strong S–metal bonds with copper, brass, and steel substrates, providing dual anchoring (thiol on metal + siloxane network) that is not achievable with non-mercapto silanes [3].

Nanoparticle and Colloidal Functionalization Requiring Rapid, High-Density Surface Grafting

For the functionalization of silica nanoparticles, metal oxide colloids, or quantum dots with thiol-terminated surfaces, the rapid hydrolysis kinetics of the trichlorosilyl group (saturation in ~30 minutes vs. hours for alkoxysilanes [1]) enable efficient, single-step processing that minimizes particle aggregation during functionalization. The higher grafting density achievable with trichlorosilanes [2] maximizes the number of reactive thiol sites per particle, which is critical for subsequent conjugation of biomolecules, catalysts, or polymer chains.

Vapor-Phase Silanization for Semiconductor and MEMS Device Fabrication

In semiconductor manufacturing environments where liquid-phase processing is undesirable due to contamination risks, vapor-phase silanization with 3-mercaptopropyltrichlorosilane offers distinct advantages. The higher volatility of chlorosilanes compared to their alkoxy analogs, combined with their rapid surface reaction kinetics [1], enables shorter deposition cycles in chemical vapor deposition (CVD) or molecular vapor deposition (MVD) tools. The resulting films exhibit the superior order and crystallinity characteristic of trichlorosilane SAMs [2], with water contact angles approaching the theoretical maximum for methyl-terminated surfaces, providing a reliable QC metric for process validation.

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